Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate
Overview
Description
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C8H4F3NaO4 . It is used in research and has been identified as a derivative of resveratrol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate group . The molecular weight of the compound is 244.10 .Scientific Research Applications
1. Synthesis and Pharmacological Applications
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate and its derivatives are valuable in organic synthesis and pharmacology. Pengju Feng and Ming‐Yu Ngai (2016) described a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting their importance in creating new pharmaceuticals, agrochemicals, and functional materials. The protocol utilizes Togni reagent II for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the compound's role as a synthetic building block in drug discovery and material science Pengju Feng and Ming‐Yu Ngai, 2016.
2. Coordination Chemistry and Structural Analysis
The compound also finds applications in coordination chemistry. R. Centore and A. Tuzi (2001) explored the crystal structures of sodium salts with organic chromophores, including sodium 4-([4-[N,N-bis(2-hydroxyethyl)amino]phenyl]diazenyl)benzoate. Their findings indicate interesting coordination geometries around metal ions, with sodium showing octahedral coordination. Such studies are crucial for understanding molecular interactions and designing materials with specific optical or electronic properties R. Centore and A. Tuzi, 2001.
3. Influence on Material Properties
Moreover, the compound's derivatives impact the physical properties of materials. Xiao Ping Wang et al. (2014) investigated how sodium benzoate affects the crystallization behavior of Poly (3-Hydroxybutyrate-Co-4-Hydroxybutyrate), a biosynthesis and biodegradable material. Their study on the nucleation mechanism and kinetic parameters underlines the compound's role in improving material properties, which is essential for industrial applications Xiao Ping Wang, Wen Li, Hao Zhang, D. Jia, 2014.
4. Chemical Reactions and Mechanisms
In the realm of chemical synthesis and reactions, Geraldo Duran-Camacho et al. (2021) discussed the use of pyridinium trifluoromethoxide salt, derived from a reaction involving a compound similar to this compound, as an effective source for SN2 reactions. This highlights the compound's utility in facilitating complex chemical transformations, which is fundamental in organic chemistry and pharmaceutical manufacturing Geraldo Duran-Camacho, Devin M. Ferguson, J. Kampf, D. C. Bland, M. Sanford, 2021.
Mechanism of Action
A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative, which could be similar to Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate, has been shown to inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .
Future Directions
Properties
IUPAC Name |
sodium;4-hydroxy-3-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4.Na/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12;/h1-3,12H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICGQYLGZUCQOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])OC(F)(F)F)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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